molecular formula C6H4Cl2FN B14840570 3-Chloro-5-(chloromethyl)-4-fluoropyridine

3-Chloro-5-(chloromethyl)-4-fluoropyridine

Cat. No.: B14840570
M. Wt: 180.00 g/mol
InChI Key: RVAWEHLXLZRNII-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)-4-fluoropyridine is a halogenated pyridine derivative characterized by chloro (Cl) and fluoromethyl (CH2Cl) substituents at positions 3 and 5, respectively, and a fluorine atom at position 4. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

3-chloro-5-(chloromethyl)-4-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-1-4-2-10-3-5(8)6(4)9/h2-3H,1H2

InChI Key

RVAWEHLXLZRNII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chloromethyl)-4-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-5-methylpyridine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atoms with chlorine and fluorine.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chloromethyl)-4-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

3-Chloro-5-(chloromethyl)-4-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chloromethyl)-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes and receptors, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

The table below compares key physicochemical parameters of 3-Chloro-5-(chloromethyl)-4-fluoropyridine with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Melting Point (°C) Key Applications
This compound C6H4Cl2FN ~203.01 3-Cl, 5-CH2Cl, 4-F Not reported Pharmaceutical intermediate
4-(Chloromethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine C8H7ClF3N 209.6 4-CH2Cl, 5-CHF2, 3-F, 2-CH3 Not reported Agrochemical intermediates
3-Chloro-5-(trifluoromethyl)-2-ethylamino-pyridine C8H7ClF3N2 ~238.6 3-Cl, 5-CF3, 2-NHCH2CH3 Not reported Pesticide metabolite
4-Chloro-5-fluoro-2-methylpyridine C6H5ClFN 159.57 4-Cl, 5-F, 2-CH3 Not reported Drug discovery, material science

Key Observations :

  • The chloromethyl group in the target compound enhances reactivity for nucleophilic substitution compared to methyl or trifluoromethyl groups in analogs .
  • Fluorine positioning (e.g., 4-F vs.
  • Higher molar mass analogs (e.g., 238.6 g/mol ) often incorporate bulkier groups (e.g., CF3), which may reduce metabolic stability compared to the target compound.

Reactivity Trends :

  • The chloromethyl group in the target compound is more reactive than methyl or trifluoromethyl groups, enabling facile functionalization (e.g., coupling reactions) .

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